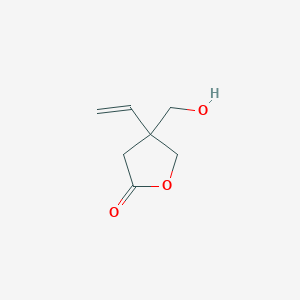![molecular formula C13H15BrO2 B8388245 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylphenol and cyclopropylmethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO).
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors.
Vergleich Mit ähnlichen Verbindungen
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds, such as:
1-(5-Bromo-2-hydroxy-4-methoxy-phenyl)ethanone: This compound shares a similar structure but has a hydroxy group instead of a cyclopropylmethoxy group.
1-(5-Bromo-4-methoxy-2-methyl-phenyl)ethanone: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.
1-(5-Bromo-2-methyl-4-nitro-phenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
1-[5-bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone |
InChI |
InChI=1S/C13H15BrO2/c1-8-5-13(16-7-10-3-4-10)12(14)6-11(8)9(2)15/h5-6,10H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
FQEGZUOVTBABLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C)Br)OCC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

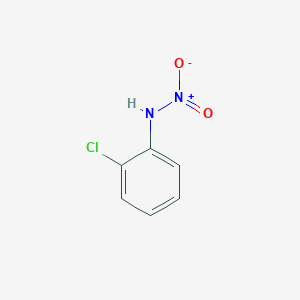
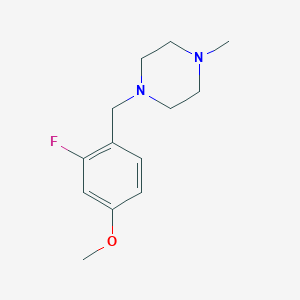
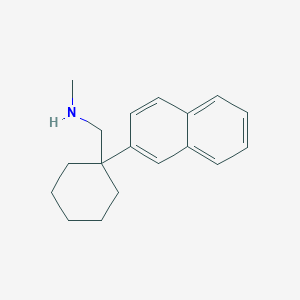
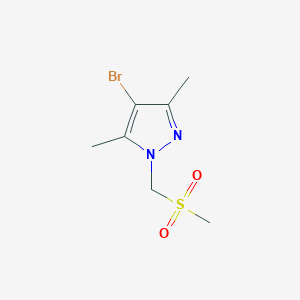

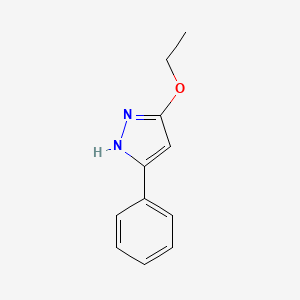
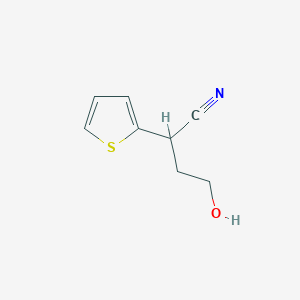
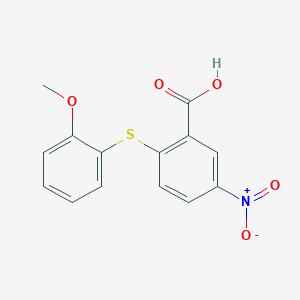

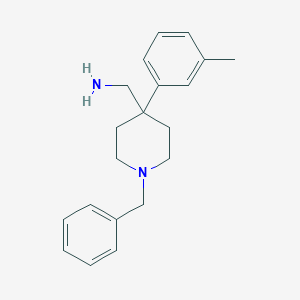
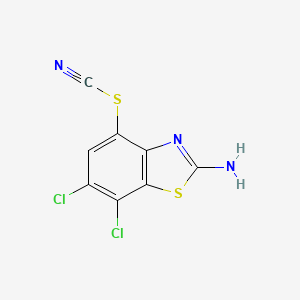
![N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8388251.png)
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)
